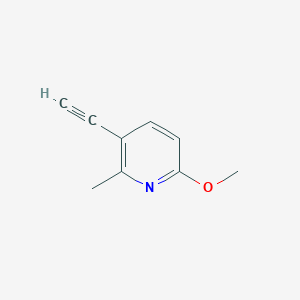

![molecular formula C23H16N2O4S B2733862 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-30-1](/img/structure/B2733862.png)

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

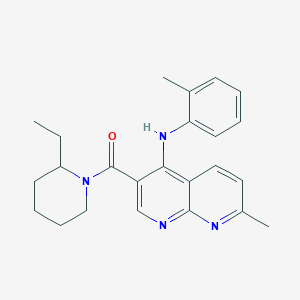

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The chromeno[2,3-d]pyrimidine core provides a rigid, bicyclic structure, onto which the other groups are added. The benzyl and methoxy groups are likely to add steric bulk, while the thiophen-2-yl group could contribute to the compound’s electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the thiophen-2-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the thiophen-2-yl group might contribute to its electronic properties .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Methods : This compound is a part of the chromeno[2,3-d]pyrimidine family, for which novel synthesis methods have been developed. For instance, Osyanin et al. (2014) proposed a new method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, demonstrating the chemical versatility and adaptability of this compound class (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Catalyst-Free Synthesis : Brahmachari and Nayek (2017) reported a catalyst-free synthesis method for producing a variety of chromeno[2,3-d]pyrimidine derivatives. This approach highlights the eco-friendly and efficient methods available for synthesizing these compounds (Brahmachari & Nayek, 2017).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Chromeno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial activities. For instance, Okasha et al. (2016) synthesized various chromene molecules, including chromeno[2,3-d]pyrimidine derivatives, which exhibited potent antibacterial activities (Okasha, Albalawi, Afifi, Fouda, Al-Dies, & El-Agrody, 2016).

Catalysis and Sensing Applications : The derivatives of chromeno[2,3-d]pyrimidine have been used in catalysis and as colorimetric chemosensors. Jamasbi et al. (2021) described the synthesis of these derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst, demonstrating their application in sensing Hg2+ ions (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Future Directions

properties

IUPAC Name |

3-benzyl-8-methoxy-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4S/c1-28-15-9-10-16-17(12-15)29-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)18-8-5-11-30-18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWVHLADIDIJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)

![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)